molecular formula C24H27Cl2NO4 B4985133 tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5724-71-0

tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4985133
CAS No.: 5724-71-0
M. Wt: 464.4 g/mol
InChI Key: XAHLYGIIWVMYDA-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the tetrahydrofuran-2-ylmethyl group, followed by the introduction of the 4-(2,4-dichlorophenyl) group. The final steps involve the formation of the hexahydroquinoline ring and the carboxylate group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

When compared to similar compounds, tetrahydrofuran-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2NO4/c1-13-20(23(29)31-12-15-5-4-8-30-15)21(16-7-6-14(25)9-17(16)26)22-18(27-13)10-24(2,3)11-19(22)28/h6-7,9,15,21,27H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHLYGIIWVMYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386519
Record name ST083502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-71-0
Record name ST083502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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